molecular formula C5H6O2 B097400 Methyl buta-2,3-dienoate CAS No. 18913-35-4

Methyl buta-2,3-dienoate

Cat. No. B097400
CAS RN: 18913-35-4
M. Wt: 98.1 g/mol
InChI Key: CYKLAQPZTQQBJU-UHFFFAOYSA-N
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Description

“Methyl buta-2,3-dienoate” is a chemical compound with the CAS Number: 18913-35-4 . Its molecular formula is C5H6O2 and it has a molecular weight of 98.1 . The IUPAC name for this compound is methyl 2,3-butadienoate .


Synthesis Analysis

The synthesis of “Methyl buta-2,3-dienoate” has been explored in various studies. For instance, a DABCO-catalyzed (3 + 3) annulation between 2-(acetoxymethyl)buta-2,3-dienoate and sulfur ylides has been developed, providing a facile method for the synthesis of 4H-pyrans bearing a vinyl sulfide group .


Molecular Structure Analysis

The InChI Code for “Methyl buta-2,3-dienoate” is 1S/C5H6O2/c1-3-4-5(6)7-2/h4H,1H2,2H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

“Methyl buta-2,3-dienoate” has been involved in various chemical reactions. For example, in the presence of phosphine catalysts, ethyl buta-2,3-dienoate and ethyl but-2-ynoate undergo [3 + 2] as opposed to [2 + 2] dipolar cycloaddition to [60]fullerene .


Physical And Chemical Properties Analysis

“Methyl buta-2,3-dienoate” has a molecular weight of 98.1 . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Coupling Reactions and Synthesis

  • Intermolecular Coupling with Cyclohexanone

    Methyl buta-2,3-dienoate undergoes SmI2-induced coupling with cyclohexanone, leading to different products based on the presence of a proton source. This method has been applied in the synthesis of terpenic acid (Sono et al., 2013).

  • [3+2+2]-Cyclization with Alkenyl Fischer Carbene Complexes

    Rhodium(I)-catalyzed cyclization of alkenyl Fischer carbene complexes with Methyl buta-2,3-dienoate yields substituted cycloheptene derivatives, highlighting its utility in forming complex molecular structures (Barluenga et al., 2010).

Annulation Reactions

  • Phosphine-Catalyzed Annulations: A novel Phosphine-catalyzed annulation of Methyl buta-2,3-dienoates with bisnucleophiles facilitates the synthesis of cyclopentene and tetrahydropyridazine derivatives, demonstrating its role as a versatile building block (Zhang et al., 2010).

Cycloaddition Reactions

  • Cycloadditions with Aziridines: Methyl buta-2,3-dienoate reacts with aziridines, forming methylenepyrrolidines and pyrroles via cycloaddition processes. This demonstrates its reactivity in forming nitrogen-containing heterocycles (Laia et al., 2010).

Mechanistic Insights

  • Exploring Reaction Pathways: Studies have also delved into the reaction mechanisms involving Methyl buta-2,3-dienoate, providing insights into its reactivity and potential applications in more complex synthetic pathways (Andrews et al., 1969).

properties

InChI

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKLAQPZTQQBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18913-35-4
Record name Buta-2,3-dienoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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